

tert-Butyl 2-cyanopiperidine-1-carboxylate CAS number

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Compound of Interest

Compound Name: *tert-Butyl 2-cyanopiperidine-1-carboxylate*

Cat. No.: B124477

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An In-Depth Technical Guide to **tert-Butyl 2-cyanopiperidine-1-carboxylate**

CAS Number: 153749-89-4

This technical guide provides comprehensive information on **tert-Butyl 2-cyanopiperidine-1-carboxylate** for researchers, scientists, and drug development professionals. The document details the compound's physicochemical properties, safety information, synthesis protocols, and its applications in synthetic chemistry.

Compound Identification and Properties

tert-Butyl 2-cyanopiperidine-1-carboxylate is a heterocyclic building block widely utilized in organic synthesis. The presence of a chiral center at the 2-position, combined with the bulky *tert*-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate, particularly in the field of asymmetric synthesis where it can be used as a chiral auxiliary.^[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	153749-89-4 [1] [2]
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂ [2]
Molecular Weight	210.27 g/mol [2]
IUPAC Name	tert-butyl 2-cyanopiperidine-1-carboxylate
Synonyms	(+/-)-1-N-BOC-2-CYANO-PIPERIDINE, 1-Boc-2-cyanopiperidine, 1-N-Boc-2-cyanopiperidine, 2-Cyano-piperidine-1-carboxylic acid tert-butyl ester [2]
InChI Key	LKAJZBMOVZIKHA-UHFFFAOYSA-N [2]
SMILES	CC(C)(C)OC(=O)N1CCCCC1C#N

Table 2: Physicochemical Properties

Property	Value
Appearance	White to pale brown powder [2]
Melting Point	62-67 °C [2]
Boiling Point (Predicted)	325.3 ± 35.0 °C [2]
Density (Predicted)	1.07 ± 0.1 g/cm ³ [2]
pKa (Predicted)	-4.85 ± 0.40 [2]
Storage Conditions	2-8 °C, sealed and dry [2]

Spectroscopic Data

While specific experimental spectra are dependent on the purity and solvent used, the following tables provide predicted mass spectrometry data and expected regions for key signals in NMR and IR spectroscopy.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	211.14411
[M+Na] ⁺	233.12605
[M+NH ₄] ⁺	228.17065
[M-H] ⁻	209.12955

Data sourced from PubChemLite.

Table 4: General Spectroscopic Regions

Spectroscopy	Functional Group	Expected Chemical Shift / Wavenumber
¹ H NMR	t-Butyl (9H, s)	~1.5 ppm
Piperidine ring (9H, m)		1.5 - 4.5 ppm
¹³ C NMR	Nitrile (-C≡N)	115 - 125 ppm
Carbonyl (C=O)		150 - 160 ppm
t-Butyl quaternary C		~80 ppm
t-Butyl methyl C		~28 ppm
Piperidine ring C		20 - 60 ppm
FT-IR	Nitrile stretch (-C≡N)	2210 - 2260 cm ⁻¹
Carbonyl stretch (C=O)		1680 - 1720 cm ⁻¹
C-H stretch		2850 - 3000 cm ⁻¹

Safety Information

It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Table 5: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard Statements	H302	Harmful if swallowed. [1]
H317		May cause an allergic skin reaction. [1]
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection. [1]
P301+P312+P330		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. [1]
P302+P352		IF ON SKIN: Wash with plenty of soap and water. [1]

Experimental Protocols

Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

This protocol is based on the dehydration of the corresponding primary amide.

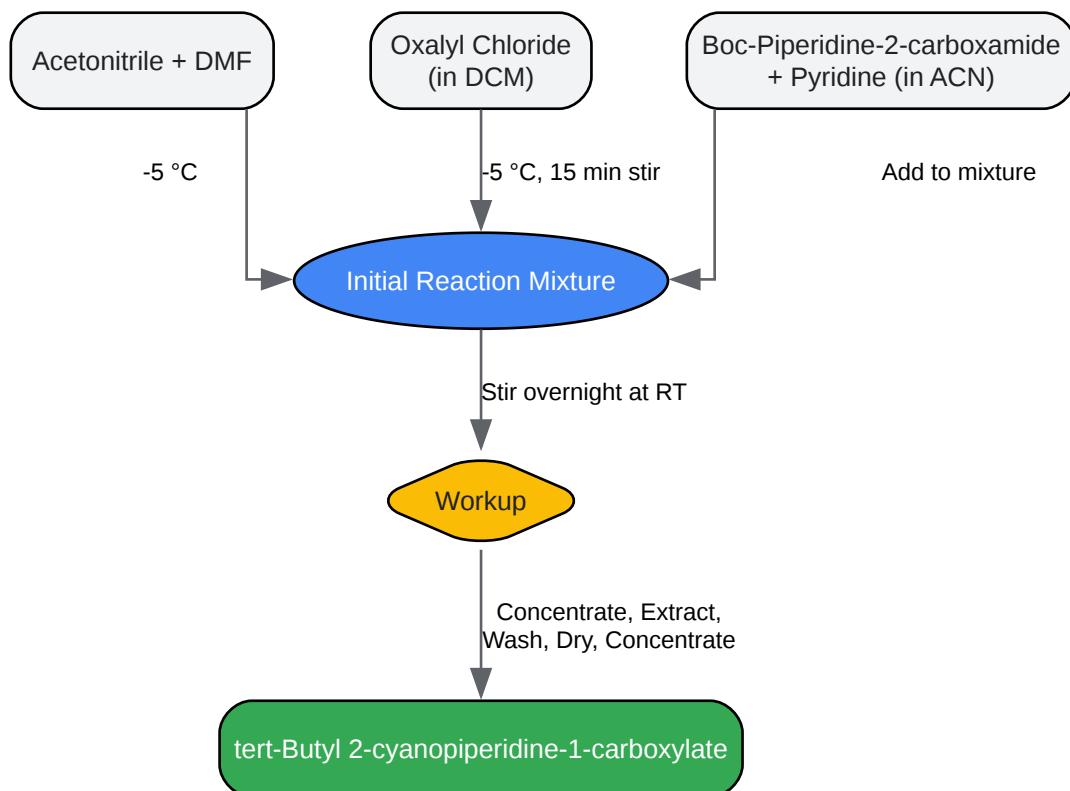
Materials:

- 2-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (1.0 eq)
- Acetonitrile (ACN)
- Dimethylformamide (DMF)
- Oxalyl chloride (in Dichloromethane)
- Pyridine
- Ethyl acetate (EtOAc)
- Water

- Brine
- Sodium sulfate (Na₂SO₄)
- 500 mL round-bottom flask
- Magnetic stir bar

Procedure:

- To a 500 mL round-bottom flask equipped with a stir bar, add acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).[1]
- Cool the mixture to -5 °C using an appropriate cooling bath.[1]
- Slowly add oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) to the cooled mixture.[1]
- Stir the resulting mixture for 15 minutes at -5 °C.[1]
- In a separate flask, dissolve 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol).[1]
- Add the solution from step 5 to the reaction mixture.[1]
- Allow the reaction mixture to warm to room temperature and stir overnight.[1]
- Concentrate the reaction mixture in vacuo to remove the solvent.[1]
- Dissolve the residue in ethyl acetate (300 mL).[1]
- Wash the organic phase successively with water (300 mL) and brine (200 mL).[1]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield **tert-Butyl 2-cyanopiperidine-1-carboxylate** as a yellow solid.[1]



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Diagram 1: Synthesis Workflow

General Protocol for Asymmetric Alkylation (Illustrative)

tert-Butyl 2-cyanopiperidine-1-carboxylate can be used as a chiral auxiliary to direct the stereoselective alkylation of a prochiral substrate. The following is a generalized protocol.

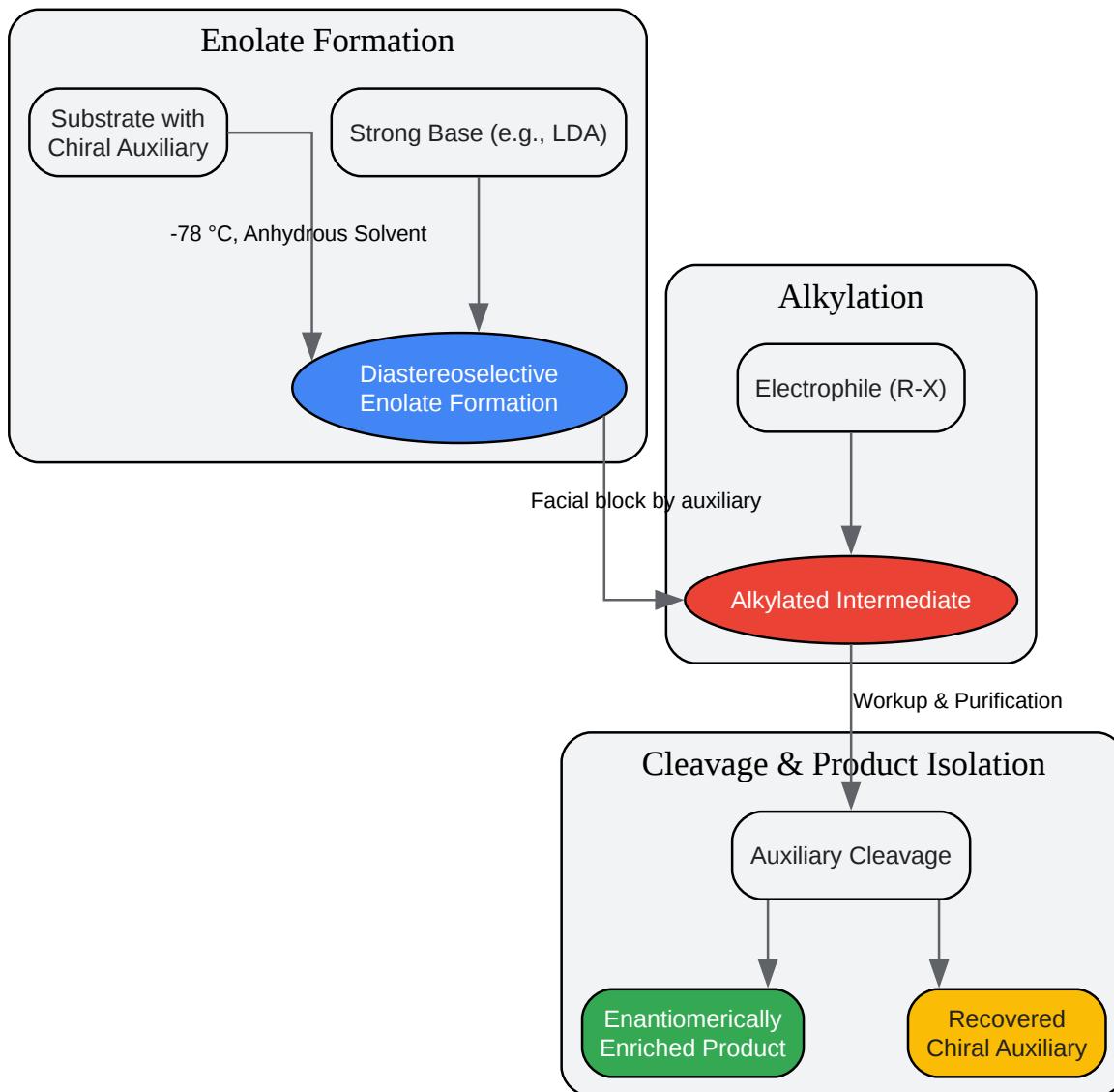
Materials:

- **tert-Butyl 2-cyanopiperidine-1-carboxylate** (as the chiral auxiliary attached to a substrate)
- Aprotic solvent (e.g., THF, Diethyl ether)
- Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
- Electrophile (e.g., Alkyl halide like benzyl bromide or methyl iodide)
- Quenching solution (e.g., saturated aqueous NH₄Cl)

- Standard workup and purification equipment

Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate (the chiral auxiliary attached to the molecule to be alkylated) in the anhydrous aprotic solvent.
- Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
- Slowly add the strong base (e.g., LDA) dropwise to the solution to form the enolate. Stir for a defined period (e.g., 30-60 minutes) to ensure complete formation.
- Add the electrophile (alkyl halide) to the reaction mixture.
- Stir the reaction at -78 °C until completion, monitoring by an appropriate method like Thin Layer Chromatography (TLC).
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Allow the mixture to warm to room temperature.
- Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography to isolate the diastereomerically enriched product.
- The chiral auxiliary can then be cleaved under specific conditions (e.g., acidic hydrolysis) to yield the desired enantiomerically enriched product.



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Diagram 2: Asymmetric Alkylation Workflow

Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. The use of intermediates like **tert-butyl 2-cyanopiperidine-1-carboxylate** allows for the precise, stereocontrolled synthesis of complex molecular architectures. The nitrile group can be further transformed into other functional groups such as amines or carboxylic acids, making it a versatile synthon. Its role as a building block is significant in the synthesis of novel

drug candidates, particularly in areas where specific stereoisomers are required for biological activity, such as in the development of enzyme inhibitors or receptor modulators.

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